molecular formula C15H21NO2 B4652021 1-(4-ethoxy-3-methylbenzoyl)piperidine

1-(4-ethoxy-3-methylbenzoyl)piperidine

Cat. No. B4652021
M. Wt: 247.33 g/mol
InChI Key: GNIICCFHYIIGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxy-3-methylbenzoyl)piperidine is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of piperidine derivatives and has been found to have potential applications in various fields such as medicinal chemistry, neuropharmacology, and drug discovery.

Scientific Research Applications

1-(4-ethoxy-3-methylbenzoyl)piperidine has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been found to have potential as a lead compound for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuropharmacology, it has been studied for its effects on the central nervous system, particularly its ability to modulate the levels of neurotransmitters such as dopamine and serotonin. In drug discovery, it has been used as a scaffold for the design of new compounds with improved pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxy-3-methylbenzoyl)piperidine is not fully understood. However, it has been suggested that it may act as a dopamine reuptake inhibitor, which would increase the levels of dopamine in the brain. It may also act as a serotonin receptor agonist, which would increase the levels of serotonin in the brain. These effects may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 1-(4-ethoxy-3-methylbenzoyl)piperidine has biochemical and physiological effects on the central nervous system. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects in neurological disorders. It has also been found to have analgesic effects, which may be due to its ability to modulate the levels of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-ethoxy-3-methylbenzoyl)piperidine in lab experiments is its potential as a lead compound for the development of new drugs for the treatment of neurological disorders. Its ability to modulate the levels of neurotransmitters in the brain makes it a promising candidate for drug discovery. However, one limitation of using this compound in lab experiments is its low yield of synthesis, which can make it difficult to obtain large quantities for further study.

Future Directions

For the study of this compound include further investigation of its mechanism of action and the development of new compounds based on its scaffold.

properties

IUPAC Name

(4-ethoxy-3-methylphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-18-14-8-7-13(11-12(14)2)15(17)16-9-5-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIICCFHYIIGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-3-methylphenyl)-piperidin-1-ylmethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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